Cas no 5770-28-5 (8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
5770-28-5 structure
Product Name:8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Numero CAS:5770-28-5
MF:C9H12N4O2
MW:208.21718120575
CID:1114317
PubChem ID:79838
Update Time:2025-06-11
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-ethyl-3,9-dihydro-1,3-dimethyl-1H-Purine-2,6-dione
- 8-Ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-ethyl-1,3-dimethyl-7H-purine-2,6-dione
- 1,3-dimethyl-8-ethylxanthine
- 8-Aethyl-1,3-dimethyl-3,7-dihydro-purin-2,6-dion
- 8-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- 8-ethyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-Ethyltheophylline
- Theophylline,8-ethyl
- Xanthine,1,3-dimethyl-8-ethyl
- 8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Xanthine,3-dimethyl-8-ethyl-
- HMS1579G06
- AB00074501-01
- 1H-Purine-2, 8-ethyl-3,7-dihydro-1,3-dimethyl-
- EN300-16743
- CCG-51361
- 1H-Purine-2,6-dione, 8-ethyl-3,7-dihydro-1,3-dimethyl-
- NSC14294
- SR-01000196962
- 1H-Purine-2,6-dione, 8-ethyl-3,7-dihydro-, 1,3-dimethyl-
- CS-0236073
- SCHEMBL515773
- CBDivE_004343
- Oprea1_679942
- KTJSVELYMZTQJB-UHFFFAOYSA-N
- AKOS001016069
- NSC 14294
- SR-01000196962-1
- NSC-14294
- Theophylline, 8-ethyl-
- WLN: T56 BM DN FNVNVJ C2 F1 H1
- 5770-28-5
- DTXSID10206410
- Oprea1_360788
- Cambridge id 5148700
- 8-ethyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- Xanthine, 1,3-dimethyl-8-ethyl-
- SR-01000640661-1
-
- Inchi: 1S/C9H12N4O2/c1-4-5-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H2,1-3H3,(H,10,11)
- Chiave InChI: KTJSVELYMZTQJB-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=C(CC)N2)N(C)C(N1C)=O
Proprietà calcolate
- Massa esatta: 208.09600
- Massa monoisotopica: 208.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 307
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 69.3A^2
Proprietà sperimentali
- Densità: 1.337
- Punto di ebollizione: 461.5°C at 760 mmHg
- Punto di infiammabilità: 232.9°C
- Indice di rifrazione: 1.592
- PSA: 72.68000
- LogP: -0.47730
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16743-0.05g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 0.05g |
$312.0 | 2023-09-20 | |
| Enamine | EN300-16743-0.1g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 0.1g |
$466.0 | 2023-09-20 | |
| Enamine | EN300-16743-0.25g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 0.25g |
$666.0 | 2023-09-20 | |
| Enamine | EN300-16743-0.5g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 0.5g |
$1046.0 | 2023-09-20 | |
| Enamine | EN300-16743-1.0g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 1g |
$1343.0 | 2023-06-04 | |
| Enamine | EN300-16743-2.5g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 2.5g |
$2631.0 | 2023-09-20 | |
| Enamine | EN300-16743-5.0g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 5g |
$3894.0 | 2023-06-04 | |
| Enamine | EN300-16743-10.0g |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
5770-28-5 | 95% | 10g |
$5774.0 | 2023-06-04 | |
| 1PlusChem | 1P00EUFD-50mg |
8-Ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
5770-28-5 | 95% | 50mg |
$448.00 | 2023-12-16 | |
| 1PlusChem | 1P00EUFD-100mg |
8-Ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
5770-28-5 | 95% | 100mg |
$638.00 | 2023-12-16 |
8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
5770-28-5 (8-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Prodotti correlati
- 41078-02-8(Enprofylline)
- 35873-49-5(8-Cyclopentyl-1,3-dimethylxanthine)
- 1076-22-8(3-Methylxanthine)
- 109987-37-3(1H-Purine-2,6-dione-2-13C,3,7-dihydro-1-(methyl-d3)- (9CI))
- 5967-84-0(Theophylline monohydrate)
- 317-34-0(Aminophylline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso